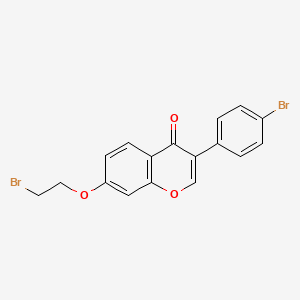
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms in the structure often enhances the compound’s reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and 7-hydroxychromen-4-one.
Etherification: The hydroxyl group of 7-hydroxychromen-4-one is reacted with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) to form the 7-(2-bromoethoxy) derivative.
Bromination: The 7-(2-bromoethoxy) derivative is then brominated using a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 3-position of the chromen-4-one ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The chromen-4-one core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki coupling) to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride).
Coupling: Palladium catalysts in the presence of a base (e.g., potassium carbonate).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a quinone derivative.
科学研究应用
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one would depend on its specific biological target. Generally, chromen-4-one derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine atoms may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 7-(2-Chloroethoxy)-3-(4-chlorophenyl)chromen-4-one
- 7-(2-Fluoroethoxy)-3-(4-fluorophenyl)chromen-4-one
- 7-(2-Iodoethoxy)-3-(4-iodophenyl)chromen-4-one
Uniqueness
7-(2-bromoethoxy)-3-(4-bromophenyl)-4H-chromen-4-one: is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological properties compared to its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
7-(2-bromoethoxy)-3-(4-bromophenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c18-7-8-21-13-5-6-14-16(9-13)22-10-15(17(14)20)11-1-3-12(19)4-2-11/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARAYGURSJVPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














